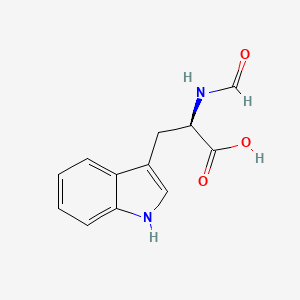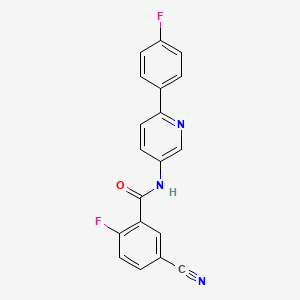
5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide is a complex organic compound with a molecular formula of C19H11F2N3O This compound is notable for its unique structure, which includes a cyano group, a fluorine atom, and a pyridinyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
- Step 1: Formation of Intermediate Compounds:
- The initial step involves the preparation of intermediate compounds through reactions such as hydroboration and transmetalation.
- Reagents: Boronic acids or esters, palladium catalysts, and bases.
- Conditions: Mild temperatures and inert atmospheres.
- Step 2: Coupling Reaction:
- The intermediate compounds undergo a coupling reaction to form the desired product.
- Reagents: Palladium catalysts, bases, and solvents such as toluene or ethanol.
- Conditions: Mild temperatures and inert atmospheres.
Industrial Production Methods: Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide can undergo various chemical reactions, including:
- Oxidation:
- Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Conditions: Acidic or basic environments.
- Major Products: Oxidized derivatives with altered functional groups.
- Reduction:
- Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Conditions: Mild temperatures and inert atmospheres.
- Major Products: Reduced derivatives with altered functional groups.
- Substitution:
- Reagents: Nucleophiles or electrophiles.
- Conditions: Varying temperatures and solvents.
- Major Products: Substituted derivatives with different functional groups.
科学的研究の応用
5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide has a wide range of applications in scientific research:
- Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and catalysis.
- Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
- Medicine:
- Explored for its potential therapeutic properties.
- Evaluated for its activity against various biological targets.
- Industry:
- Utilized in the development of new materials and chemical processes.
- Applied in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds:
- 4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-6,8-dioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide
- 5-[4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-formylfuran-5-boronic acid
Uniqueness: 5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C19H11F2N3O |
|---|---|
分子量 |
335.3 g/mol |
IUPAC名 |
5-cyano-2-fluoro-N-[6-(4-fluorophenyl)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H11F2N3O/c20-14-4-2-13(3-5-14)18-8-6-15(11-23-18)24-19(25)16-9-12(10-22)1-7-17(16)21/h1-9,11H,(H,24,25) |
InChIキー |
AEFBHHOMHOBMRL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)NC(=O)C3=C(C=CC(=C3)C#N)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one](/img/structure/B12865905.png)
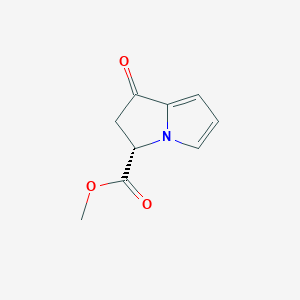
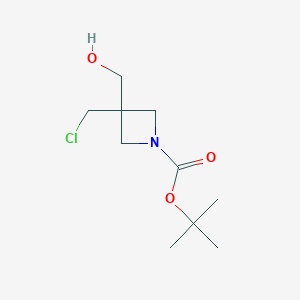
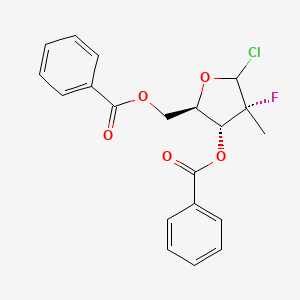


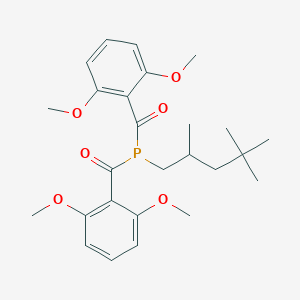

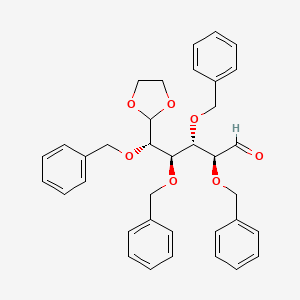
![1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865967.png)
![1-(5-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865986.png)
